2-[(Furan-2-ylmethyl)sulfonylmethyl]pyrrolidine hydrochloride
Overview
Description
. This compound features a pyrrolidine ring, a furan ring, and a sulfonylmethyl group, making it a versatile material for research and industrial purposes.
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . This suggests a wide range of potential targets, each playing a significant role in various biological processes.
Mode of Action
It’s known that the furan and pyrrolidine moieties in the compound could interact with its targets, leading to changes in the biological system .
Biochemical Pathways
Given the broad application of pyrrolidine derivatives in pharmaceuticals, it can be inferred that this compound may influence a variety of biochemical pathways .
Result of Action
The presence of pyrrolidine derivatives in various pharmaceuticals suggests that they can have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Furan-2-ylmethyl)sulfonylmethyl]pyrrolidine hydrochloride typically involves the following steps:
Formation of the Furan-2-ylmethyl Sulfone: This step involves the reaction of furan-2-ylmethanol with a sulfonyl chloride in the presence of a base to form furan-2-ylmethyl sulfone.
Nucleophilic Substitution: The furan-2-ylmethyl sulfone is then reacted with pyrrolidine under nucleophilic substitution conditions to form 2-[(Furan-2-ylmethyl)sulfonylmethyl]pyrrolidine.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(Furan-2-ylmethyl)sulfonylmethyl]pyrrolidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
2-[(Furan-2-ylmethyl)sulfonylmethyl]pyrrolidine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: A versatile scaffold used in medicinal chemistry.
Furan-2-ylmethyl derivatives: Compounds with similar furan ring structures.
Sulfonylmethyl pyrrolidines: Compounds with similar sulfonylmethyl and pyrrolidine structures.
Uniqueness
2-[(Furan-2-ylmethyl)sulfonylmethyl]pyrrolidine hydrochloride is unique due to its combination of a furan ring, a sulfonylmethyl group, and a pyrrolidine ring. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(furan-2-ylmethylsulfonylmethyl)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S.ClH/c12-15(13,7-9-3-1-5-11-9)8-10-4-2-6-14-10;/h2,4,6,9,11H,1,3,5,7-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRIHAHDEULKGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CS(=O)(=O)CC2=CC=CO2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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